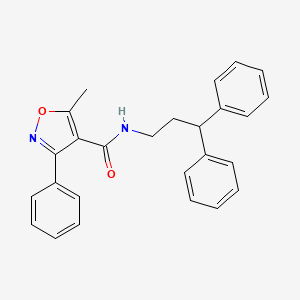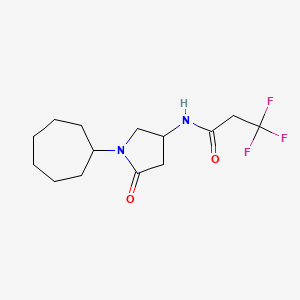
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the mechanisms of action of various biological processes. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in many cellular signaling pathways.
Wirkmechanismus
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's ATP-binding site, preventing the enzyme from phosphorylating its substrates. PKC is a critical regulator of many cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's ability to inhibit PKC activity has made it a valuable tool for studying the role of PKC in these diseases and developing potential therapies.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages as a tool for studying PKC, including its high potency and specificity for PKC inhibition. However, N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide could focus on developing more potent and specific PKC inhibitors based on the N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide structure. Additionally, researchers could investigate the potential therapeutic applications of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and its derivatives in various diseases, including cancer, diabetes, and neurological disorders. Furthermore, future studies could explore the use of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool for studying the role of PKC in various cellular processes and signaling pathways.
Synthesemethoden
The synthesis of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,3-diphenylpropylamine with methyl isoxazole-4-carboxylate to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. The overall yield of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is involved in many cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in these processes.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(25(28-30-19)22-15-9-4-10-16-22)26(29)27-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,23H,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUUXSNKLAGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)

![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![ethyl (4-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-3-morpholinyl)acetate](/img/structure/B6046502.png)
![3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6046504.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide hydrochloride](/img/structure/B6046510.png)
![methyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6046513.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)